

# Technical Guide: Molecular Structure & Application of 1-(Cyclopropylmethyl)-1H-pyrazole

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## Compound of Interest

Compound Name:	1-(Cyclopropylmethyl)-1H-pyrazole
CAS No.:	1344382-51-9
Cat. No.:	B578091

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## Executive Summary

**1-(Cyclopropylmethyl)-1H-pyrazole** (CAS: 1344382-51-9) represents a critical heterocyclic building block in modern medicinal chemistry.<sup>[1]</sup> Structurally, it combines the electron-rich, aromatic pyrazole core with a cyclopropylmethyl side chain—a motif specifically employed to modulate lipophilicity (

), enhance metabolic stability against cytochrome P450 oxidation, and serve as a bioisostere for larger alkyl or aryl groups.

This guide details the structural dynamics, synthetic pathways, and pharmacological utility of this scaffold, designed for researchers optimizing lead compounds in oncology (kinase inhibitors) and immunology (EP4 antagonists).

# Molecular Architecture & Physicochemical Properties

## Structural Analysis

The molecule consists of a five-membered diazole ring (pyrazole) N-alkylated at the 1-position. [2] The cyclopropyl group is a "privileged structure" in drug design due to its unique electronic character (high

-character of C-C bonds, similar to a double bond) and its ability to induce specific conformational constraints.

- Aromaticity: The pyrazole ring maintains

electron aromaticity. The lone pair on

contributes to the

-system, while the lone pair on

remains in the plane of the ring, available for hydrogen bonding (H-bond acceptor).

- Steric Profile: The cyclopropylmethyl group adds bulk without the rotational freedom of a standard

-butyl chain. This "rigidification" often reduces the entropic penalty upon binding to a protein active site.

## Key Physicochemical Data

The following data aggregates experimental and predicted values for the base scaffold.

Property	Value / Description	Significance in Drug Design
CAS Number	1344382-51-9	Unique Identifier
Molecular Formula		Fragment-based drug design (FBDD)
Molecular Weight	122.17 g/mol	Low MW allows for extensive substitution
Physical State	Colorless to light yellow liquid	Handling as an oil/liquid intermediate
LogP (Predicted)	~1.5 - 1.8	Optimal range for membrane permeability
H-Bond Donors	0	is substituted; no acidic protons
H-Bond Acceptors	1	acts as a specific acceptor
Refractive Index		Purity verification parameter

## Synthetic Methodology: Regioselective N-Alkylation

A critical challenge in synthesizing 1-substituted pyrazoles is controlling regioselectivity between

and

tautomers. For unsubstituted pyrazole,

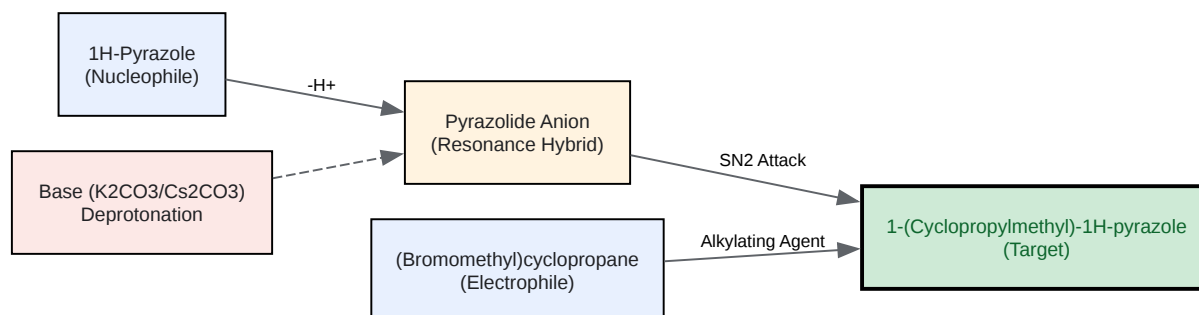
and

are equivalent until substitution occurs. However, for 3- or 5-substituted derivatives, regiocontrol becomes paramount.

## Reaction Mechanism & Pathway

The synthesis typically proceeds via nucleophilic substitution (

) of (bromomethyl)cyclopropane by the deprotonated pyrazole anion.



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Figure 1: General synthetic pathway for N-alkylation of pyrazole.

## Optimized Experimental Protocol

Objective: Synthesis of **1-(Cyclopropylmethyl)-1H-pyrazole** on a 10 mmol scale.

Reagents:

- 1H-Pyrazole (1.0 eq)
- (Bromomethyl)cyclopropane (1.1 eq)[3]
- Potassium Carbonate ( ) (2.0 eq) - Anhydrous
- Dimethylformamide (DMF) - Dry

Step-by-Step Procedure:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (2.76 g, 20 mmol) in anhydrous DMF (15 mL).

- Activation: Add 1H-pyrazole (0.68 g, 10 mmol) to the suspension. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation and formation of the pyrazolide anion.
- Alkylation: Add (bromomethyl)cyclopropane (1.49 g, 11 mmol) dropwise via syringe to control the exotherm.
- Reaction: Stir the mixture at  
  
for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
- Work-up:
  - Cool to RT and quench with water (50 mL).
  - Extract with Ethyl Acetate ( mL).
  - Wash combined organics with brine ( mL) to remove residual DMF.
  - Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexane) to yield the pure product.

Critical Control Point: Use of cesium carbonate (

) instead of potassium carbonate can enhance yield if the reaction is sluggish, due to the "cesium effect" improving solubility in polar aprotic solvents.

## Analytical Profile (Spectroscopic Validation)

Verification of the structure relies on identifying the unique cyclopropyl splitting patterns and the pyrazole aromatic protons.

## Predicted <sup>1</sup>H-NMR Data (CDCl<sub>3</sub>, 400 MHz)

Position	Shift (ppm)	Multiplicity	Integration	Assignment
Py-3	7.50 - 7.55	Doublet (d)	1H	Aromatic (Adjacent to N2)
Py-5	7.35 - 7.40	Doublet (d)	1H	Aromatic (Adjacent to N1)
Py-4	6.20 - 6.25	Triplet/dd	1H	Aromatic (Top of ring)
N-CH <sub>2</sub>	3.95 - 4.05	Doublet (d)	2H	Methylene linker
Cp-CH	1.20 - 1.35	Multiplet (m)	1H	Cyclopropyl methine
Cp-CH <sub>2</sub>	0.55 - 0.65	Multiplet (m)	2H	Cyclopropyl methylene (cis/trans)
Cp-CH <sub>2</sub>	0.30 - 0.40	Multiplet (m)	2H	Cyclopropyl methylene (cis/trans)

Note: The "Py-3" and "Py-5" protons are distinguished by NOE (Nuclear Overhauser Effect) experiments; irradiation of the N-CH<sub>2</sub> signal will show enhancement of the Py-5 proton, confirming N1-alkylation.

## Medicinal Chemistry Applications

The **1-(cyclopropylmethyl)-1H-pyrazole** moiety acts as a versatile pharmacophore.

## Metabolic Stability & Bioisosterism

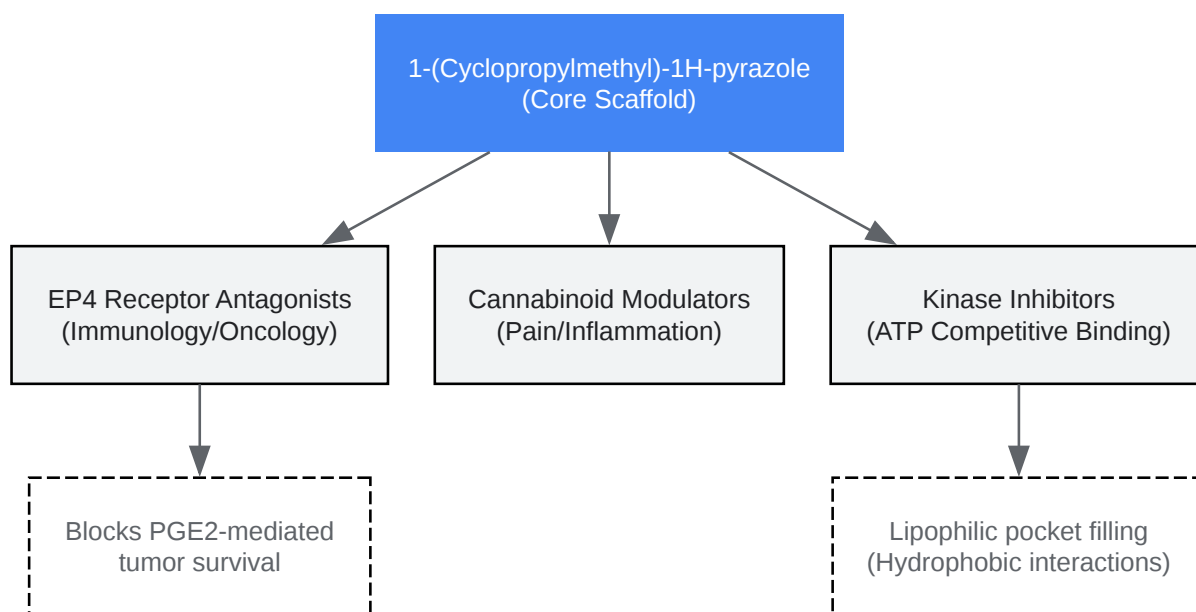
- **Metabolic Blocking:** The cyclopropyl group is often used to replace ethyl or isopropyl groups. It resists

-oxidation and hydrogen abstraction better than acyclic alkyl chains.

- Lipophilicity Tuning: It increases lipophilicity relative to a methyl group but maintains a lower profile than a phenyl ring, allowing for fine-tuning of the LogP to optimize blood-brain barrier (BBB) penetration or oral absorption.

## Biological Targets

Recent literature highlights this scaffold in antagonists for the EP4 Receptor (Prostaglandin E2 receptor 4) and modulators of the Cannabinoid Receptors.



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Figure 2: Pharmacological applications of the scaffold.

## References

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## Sources

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